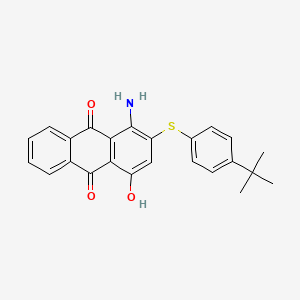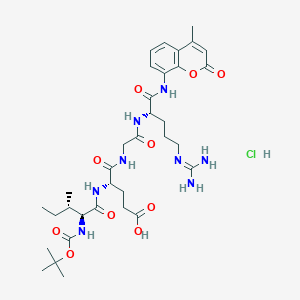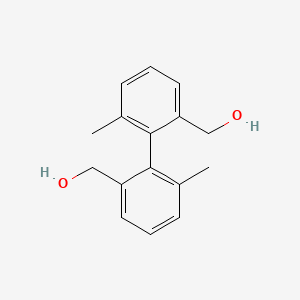
(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, featuring two hydroxyl groups attached to the biphenyl structure at the 2,2’ positions and two methyl groups at the 6,6’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with 6,6’-dimethyl-2,2’-biphenyl.
Hydroxylation: The biphenyl derivative undergoes hydroxylation to introduce hydroxyl groups at the 2,2’ positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol.
Industrial Production Methods
Industrial production of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Aplicaciones Científicas De Investigación
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(6,6’-Dimethyl-2,2’-bipyridyl): Similar in structure but contains nitrogen atoms in place of the hydroxyl groups.
(6,6’-Dimethyl-2,2’-biphenyl): Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
3594-91-0 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
[2-[2-(hydroxymethyl)-6-methylphenyl]-3-methylphenyl]methanol |
InChI |
InChI=1S/C16H18O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8,17-18H,9-10H2,1-2H3 |
Clave InChI |
APVANCOMZWSFHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CO)C2=C(C=CC=C2CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)

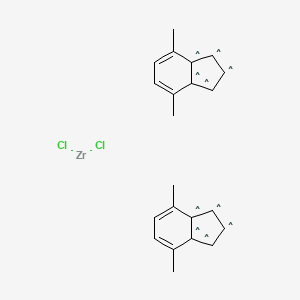
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
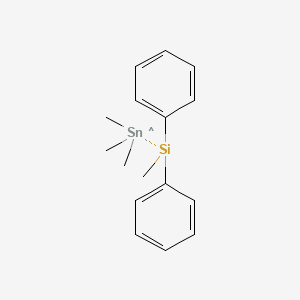
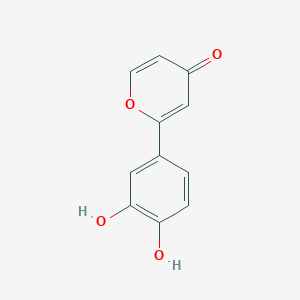
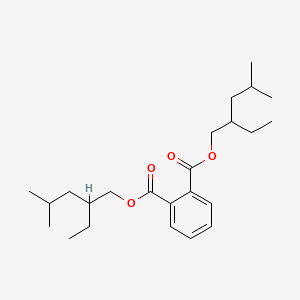

![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
